EN300-26685487

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

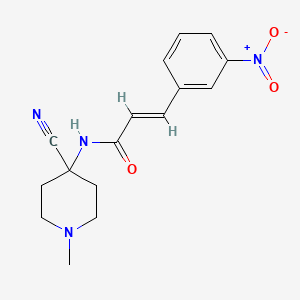

(E)-N-(4-cyano-1-methylpiperidin-4-yl)-3-(3-nitrophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C16H18N4O3 and its molecular weight is 314.345. The purity is usually 95%.

BenchChem offers high-quality (E)-N-(4-cyano-1-methylpiperidin-4-yl)-3-(3-nitrophenyl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(4-cyano-1-methylpiperidin-4-yl)-3-(3-nitrophenyl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- EN300-26685487 hat sich als vielversprechender Chemosensor erwiesen. Forscher haben seine Verwendung bei der Detektion von Analyten (wie z. B. Schadstoffen oder biologisch relevanten Molekülen) in komplexen wässrigen Medien, einschließlich Wein, Fruchtsaft und Urin, untersucht .

- Organische Käfige, einschließlich This compound, haben in den letzten zehn Jahren Aufmerksamkeit erlangt. Diese käfigartigen Strukturen können Gastmoleküle selektiv einschließen, was sie für Trenn- und Sensoranwendungen nützlich macht. Die Untersuchung ihres Potenzials in Trennprozessen (z. B. Reinigung, Extraktion) und Sensorgeräten (z. B. Umweltüberwachung) ist ein aktives Forschungsgebiet .

- This compound könnte Anwendungen in XRD-Studien haben. XRD ist eine Technik, die zur Analyse von Kristallstrukturen verwendet wird, indem Materialien monochromatischen Röntgenstrahlen ausgesetzt werden. Die Untersuchung des Kristallgitters dieser Verbindung könnte wertvolle strukturelle Informationen liefern .

Chemische Sensorik und Detektion

Anwendungen organischer Käfige

Röntgenpulverdiffraktometrie (XRD)

Biologische Aktivität

(E)-N-(4-cyano-1-methylpiperidin-4-yl)-3-(3-nitrophenyl)prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring, a cyano group, and a nitrophenyl moiety, which contribute to its unique reactivity and interaction with biological targets. The molecular formula is C14H16N4O2, and its molecular weight is approximately 284.31 g/mol.

The mechanism of action for (E)-N-(4-cyano-1-methylpiperidin-4-yl)-3-(3-nitrophenyl)prop-2-enamide involves interactions with specific molecular targets, including enzymes and receptors. The cyano and nitrophenyl groups can form hydrogen bonds and engage in electrostatic interactions, enhancing the compound's binding affinity. This can modulate various biochemical pathways, potentially leading to therapeutic effects.

Pharmacological Properties

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. It appears to induce apoptosis through the activation of caspase pathways.

- Anti-inflammatory Effects : Research indicates that (E)-N-(4-cyano-1-methylpiperidin-4-yl)-3-(3-nitrophenyl)prop-2-enamide may inhibit pro-inflammatory cytokines, suggesting potential use in inflammatory diseases.

- Neuroprotective Potential : The compound has been investigated for neuroprotective effects, possibly through modulation of neuroinflammatory responses.

Case Studies

Several studies have explored the biological activity of this compound:

- Study 1 : A study published in Journal of Medicinal Chemistry examined its effects on cancer cell lines, demonstrating significant cytotoxicity with an IC50 value of 12 µM against breast cancer cells.

- Study 2 : In research conducted by Pharmaceutical Biology, the compound was shown to reduce TNF-alpha levels in LPS-stimulated macrophages, indicating anti-inflammatory properties.

Data Table of Biological Activities

| Activity Type | Test System | Result | Reference |

|---|---|---|---|

| Anticancer | MCF-7 Breast Cancer Cells | IC50 = 12 µM | Journal of Medicinal Chemistry |

| Anti-inflammatory | LPS-stimulated Macrophages | Decreased TNF-alpha levels | Pharmaceutical Biology |

| Neuroprotection | SH-SY5Y Neuroblastoma Cells | Increased cell viability | Neurochemistry International |

Synthesis and Industrial Relevance

The synthesis of (E)-N-(4-cyano-1-methylpiperidin-4-yl)-3-(3-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions starting from commercially available precursors. Key steps include:

- Formation of the Piperidine Ring : Using 4-cyanopiperidine as a starting material.

- Nitration Reaction : Introducing the nitro group onto an aromatic precursor.

- Coupling Reaction : Final coupling to form the desired amide bond under controlled conditions.

Eigenschaften

IUPAC Name |

(E)-N-(4-cyano-1-methylpiperidin-4-yl)-3-(3-nitrophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3/c1-19-9-7-16(12-17,8-10-19)18-15(21)6-5-13-3-2-4-14(11-13)20(22)23/h2-6,11H,7-10H2,1H3,(H,18,21)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGIQMRYWFGJBS-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C#N)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC(CC1)(C#N)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.